molecular formula C16H13ClN2O B2485925 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol CAS No. 75201-06-8

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol

Cat. No.: B2485925
CAS No.: 75201-06-8
M. Wt: 284.74
InChI Key: YENSOAXOCQPRKV-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol is a chemical compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to a methylphenol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol typically involves the reaction of 4-chlorophenylhydrazine with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • 1,2,4-oxadiazole derivatives

Uniqueness

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol is unique due to its specific combination of a chlorophenyl group and a pyrazole ring attached to a methylphenol moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol, a compound belonging to the class of phenolic pyrazoles, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C16H13ClN2OC_{16}H_{13}ClN_2O, characterized by a chlorophenyl group attached to a pyrazole ring, which is further connected to a methylphenol moiety. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with 4-methylphenol under controlled conditions, leading to the formation of the desired product through a hydrazone intermediate that undergoes cyclization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potent antibacterial properties .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. It has shown the ability to inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets modulates pathways associated with cancer progression .

The biological activity of this compound is primarily attributed to its ability to bind with enzymes or receptors, thereby altering their activity. The compound's unique structure allows it to interact with various molecular targets involved in inflammatory responses and cellular proliferation. For instance, it has been shown to inhibit nitric oxide production and reduce the expression of pro-inflammatory cytokines in microglial cells, indicating potential neuroprotective effects against neuroinflammation .

Case Studies and Research Findings

  • Neuroprotective Effects : A study focused on the compound's protective effects against microglial activation in models of Parkinson's disease. The results indicated that it significantly reduced inflammatory markers and improved behavioral outcomes in treated mice .
  • Antibacterial Efficacy : Another research highlighted its antibacterial activity against multi-drug resistant strains, demonstrating that it could serve as a lead compound for developing new antibiotics .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSOAXOCQPRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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